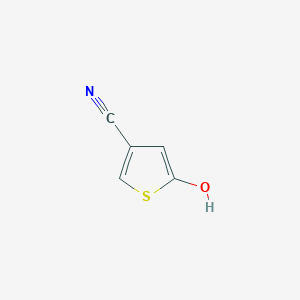

5-Hydroxythiophene-3-carbonitrile

Beschreibung

5-Hydroxythiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl (-OH) group at position 5 and a cyano (-CN) group at position 2. These compounds are pivotal in pharmaceutical and materials science due to their diverse reactivity and biological activities.

Eigenschaften

Molekularformel |

C5H3NOS |

|---|---|

Molekulargewicht |

125.15 g/mol |

IUPAC-Name |

5-hydroxythiophene-3-carbonitrile |

InChI |

InChI=1S/C5H3NOS/c6-2-4-1-5(7)8-3-4/h1,3,7H |

InChI-Schlüssel |

VDRDWIIADXOYTC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC=C1C#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxythiophene-3-carbonitrile can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods employed in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxythiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The cyano group can be reduced to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of thiophene-3-carbonitrile-5-one.

Reduction: Formation of 5-hydroxythiophene-3-amine.

Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxythiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored as a potential pharmacophore in drug design and development.

Wirkmechanismus

The mechanism of action of 5-Hydroxythiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups contribute to its reactivity and binding affinity with biological molecules. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. Its unique structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 5-Hydroxythiophene-3-carbonitrile, highlighting substituents, molecular weights, and melting points:

*Note: The melting point of 259.28°C for 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile may reflect a typographical error, as it matches its molecular weight .

Key Observations:

- Substituent Effects : The hydroxyl group in 5-Hydroxythiophene-3-carbonitrile is expected to enhance hydrogen-bonding interactions compared to methyl or nitro substituents, influencing solubility and bioavailability .

Biologische Aktivität

5-Hydroxythiophene-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Hydroxythiophene-3-carbonitrile features a thiophene ring with a hydroxyl group and a carbonitrile functional group. This unique structure contributes to its reactivity and biological activity. The compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 156.16 g/mol

Biological Activities

Research indicates that 5-hydroxythiophene-3-carbonitrile exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

- Antitumor Activity : Preliminary investigations suggest that 5-hydroxythiophene-3-carbonitrile may inhibit tumor cell proliferation, making it a candidate for further development in cancer therapy.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Experimental Data

- Antimicrobial Studies :

- Antitumor Activity :

- Neuroprotective Effects :

Synthesis Methods

The synthesis of 5-hydroxythiophene-3-carbonitrile typically involves multi-step reactions. Common methods include:

- Starting Materials : Thiophene derivatives are reacted with appropriate hydroxylating agents and cyanide sources.

- Reagents Used : Common reagents include sodium cyanide (NaCN) for the introduction of the carbonitrile group and various hydroxylating agents such as hydrogen peroxide (HO).

Comparative Analysis with Related Compounds

To understand the unique properties of 5-hydroxythiophene-3-carbonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxythiophene-3-carbonitrile | Contains amino group | Enhanced antimicrobial activity |

| 4-Hydroxythiophene-3-carbonitrile | Lacks amino group | Lower reactivity profile |

| 2-Amino-5-hydroxythiophene-3-carbonitrile | Hydroxyl at position 5 | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.